molecular formula C6H12ClNO2 B1321823 Methyl 1-(aminomethyl)cyclopropanecarboxylate CAS No. 914226-26-9

Methyl 1-(aminomethyl)cyclopropanecarboxylate

Cat. No.: B1321823
CAS No.: 914226-26-9
M. Wt: 165.62 g/mol
InChI Key: BQNOIBDCWPBGAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(aminomethyl)cyclopropanecarboxylate can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions typically require specific catalysts and controlled conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(aminomethyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemical Applications

Organic Synthesis : Methyl 1-(aminomethyl)cyclopropanecarboxylate serves as a versatile building block in organic synthesis. It is utilized as a reagent for constructing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its ability to participate in various chemical reactions enhances its utility in synthetic chemistry.

Reagent in Biochemical Assays : The compound has been employed in biochemical assays to study enzyme interactions and metabolic pathways. For instance, its structural similarity to 1-aminocyclopropane-1-carboxylic acid allows it to act as an agonist for ethylene response pathways in plants, facilitating research into plant growth regulation.

Biological Applications

Plant Physiology : this compound plays a critical role in ethylene biosynthesis. As an analog of ACC (1-aminocyclopropane-1-carboxylic acid), it enhances ethylene-related responses such as root elongation inhibition, increased root hair formation, and accelerated fruit ripening.

Response Type Effect of this compound
Root GrowthInhibition
Root Hair DevelopmentPromotion
Leaf SenescenceInduction
Fruit RipeningAcceleration

Therapeutic Potential : The compound is being investigated for potential therapeutic applications due to its structural resemblance to biologically active compounds. Studies focus on its interactions with various biological macromolecules, including proteins and enzymes, which may lead to novel drug development opportunities .

Industrial Applications

Agriculture : In agricultural practices, this compound is employed as a plant growth regulator. Its ability to modulate ethylene levels makes it useful for enhancing crop yield and improving postharvest quality.

Case Study 1: Ethylene Response Enhancement

A study demonstrated that application of this compound significantly improved the ethylene response in tomato plants, leading to enhanced ripening rates compared to untreated controls. This finding highlights its potential utility in agricultural settings for managing fruit maturation processes.

Case Study 2: Synthesis of Novel Compounds

Research involving the synthesis of cyclopropane derivatives has shown that this compound can be utilized as a starting material for creating new compounds with potential pharmaceutical applications. The synthesis process was optimized to achieve high yields of desired products through careful selection of reaction conditions .

Mechanism of Action

The mechanism by which methyl 1-(aminomethyl)cyclopropanecarboxylate exerts its effects involves its interaction with ethylene biosynthesis pathways. As a structural analog of 1-aminocyclopropane-1-carboxylate acid, it acts as an agonist of ethylene response in plants. This interaction leads to enhanced ethylene-related responses such as restrained root elongation, increased root hair number, and accelerated ripening of postharvest fruits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(aminomethyl)cyclopropanecarboxylate is unique due to its specific structural modifications that enhance its activity as an ethylene agonist. This makes it particularly effective as a plant growth regulator compared to other similar compounds .

Biological Activity

Methyl 1-(aminomethyl)cyclopropanecarboxylate, often referred to as methyl-ACC, is a significant compound in the realm of plant biochemistry, primarily recognized for its role as a plant growth regulator. This article delves into its biological activity, mechanisms of action, and implications in various research fields.

Target Enzyme : Methyl-ACC primarily targets the enzyme ACC oxidase (ACO) , which is crucial in the biosynthesis of the plant hormone ethylene. By acting as an agonist to ethylene responses, methyl-ACC enhances ethylene-related physiological processes in plants.

Biochemical Pathways : The compound's interaction with ACO facilitates the conversion of 1-aminocyclopropane-1-carboxylate (ACC) to ethylene, leading to various plant responses such as increased root hair formation and accelerated ripening of fruits like tomatoes .

Cellular Effects

Methyl-ACC influences several cellular processes:

  • Root Development : It promotes restrained root elongation and increases the number of root hairs.
  • Leaf Senescence : The compound accelerates dark-induced leaf senescence.
  • Fruit Ripening : It enhances the ripening process in postharvest tomatoes, making it a valuable tool in agricultural practices.

Case Studies

Several studies have explored methyl-ACC's effects on plant physiology:

  • Ethylene Production Enhancement : Research demonstrated that plants treated with methyl-ACC showed a marked increase in ethylene production compared to untreated controls. This was particularly evident in studies involving tomato plants where ripening was significantly hastened .
  • Stress Response Modulation : Methyl-ACC has been shown to modulate plant responses to environmental stresses such as drought and salinity by enhancing ethylene signaling pathways.
  • Calcium Channel Interaction : In addition to its role in ethylene production, methyl-ACC has been noted for its inhibitory effects on specific calcium channels, which could have implications for understanding neuronal functions and pain modulation mechanisms.

Comparative Analysis

To better understand methyl-ACC's unique properties, it is beneficial to compare it with similar compounds:

Compound NameRole/ActivityUnique Features
1-Aminocyclopropane-1-carboxylic acidDirect precursor of ethyleneFundamental in ethylene biosynthesis
Coronamic acidSimilar biological activityDistinct structural modifications
Norcoronamic acidRelated compound with different featuresVaries in biological activity

This compound stands out due to its specific structural modifications that enhance its efficacy as an ethylene agonist compared to other analogs .

Preparation Methods

The synthesis of this compound can be achieved through various methods:

  • Alkylation Techniques : Commonly involves alkylation of glycine equivalents followed by cyclization of amino acid derivatives.
  • Industrial Scale Production : Optimized synthesis methods are employed for large-scale production, often involving purification techniques like chromatography .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for Methyl 1-(aminomethyl)cyclopropanecarboxylate?

  • The synthesis typically involves cyclopropanation and functional group modifications. For example, tert-butyl carbamate is used to protect the amine group during intermediate steps, as seen in the synthesis of related cyclopropane derivatives . Critical parameters include reaction temperature, choice of catalysts (e.g., palladium for coupling reactions), and solvent systems to minimize side reactions. Multi-step protocols often require sequential deprotection and purification via column chromatography or recrystallization.

Q. What spectroscopic methods are recommended for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR are essential for confirming the cyclopropane ring structure and substituent positions. The strained cyclopropane ring often results in distinct coupling constants (e.g., JcisJ_{cis} ≈ 5–10 Hz, JtransJ_{trans} ≈ 3–6 Hz) .
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS can verify molecular weight and purity.
  • X-ray Crystallography : For resolving stereochemistry, especially when synthesizing enantiomers or diastereomers .

Q. How can researchers optimize reaction yields in cyclopropane ring formation?

  • Use stereospecific catalysts (e.g., Simmons-Smith reagents for cyclopropanation) and control reaction kinetics by adjusting temperature (e.g., low temperatures to favor kinetic over thermodynamic products). Solvent polarity (e.g., dichloromethane vs. THF) can influence transition states .

Advanced Research Questions

Q. How do stereochemical variations in this compound impact its reactivity or biological activity?

  • Stereoisomers may exhibit divergent behavior in enzyme binding or catalytic processes. For example, the (1R,2S) configuration in similar cyclopropane derivatives shows higher affinity for sigma receptors compared to other stereoisomers . Computational modeling (e.g., DFT calculations) combined with chiral HPLC separation can elucidate structure-activity relationships .

Q. What strategies address contradictions in reported synthetic yields for cyclopropane derivatives?

  • Discrepancies often arise from differences in protecting groups (e.g., tert-butyl carbamate vs. benzyl) or reaction scales (e.g., microfluidic vs. batch reactors). Systematic optimization studies, including Design of Experiments (DoE), can identify critical variables like catalyst loading or moisture sensitivity .

Q. How can this compound serve as a precursor for bioactive molecules?

  • The amine and ester groups are versatile handles for derivatization. For example:

  • Amide formation : React with carboxylic acids or activated esters to create protease inhibitors.
  • Reductive amination : Introduce alkyl or aryl groups for sigma receptor ligands .
  • Hydrolysis : Convert the ester to a carboxylic acid for coordination chemistry applications .

Q. What are the challenges in isolating enantiopure forms of this compound?

  • Racemization during synthesis or purification is a common issue. Solutions include:

  • Using chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopropanation.
  • Enantioselective chromatography with polysaccharide-based columns (e.g., Chiralpak AD-H) .

Q. Methodological and Analytical Considerations

Q. How should researchers handle discrepancies in melting points or spectral data across studies?

  • Variations may stem from polymorphism or residual solvents. Perform repeated recrystallization from different solvents (e.g., ethanol vs. hexane) and characterize via differential scanning calorimetry (DSC) . Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR predictor).

Q. What computational tools are useful for predicting the reactivity of this compound?

  • Molecular Dynamics (MD) Simulations : Study strain energy in the cyclopropane ring and its impact on reaction pathways.
  • Docking Studies : Predict binding modes with biological targets (e.g., enzymes or receptors) using AutoDock Vina .

Q. How can researchers mitigate decomposition during storage?

  • Store under inert atmosphere (argon) at –20°C. Avoid prolonged exposure to light or moisture, which can hydrolyze the ester or oxidize the amine group. Stabilizers like BHT (butylated hydroxytoluene) may be added for long-term storage .

Properties

IUPAC Name

methyl 1-(aminomethyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-5(8)6(4-7)2-3-6/h2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIHWQKTYOKPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared in analogy to Compound W in Example 20 by using 1-(aminomethyl)cyclopropanecarboxylic acid (CAS number: 139132-50-6, J&K; for its synthesis, please refer to: Mertin A., et al. Synlett, 1991, 2, 87-9) instead of DL-3-aminoisobutyric acid.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Methyl 1-(aminomethyl)cyclopropanecarboxylate
Methyl 1-(aminomethyl)cyclopropanecarboxylate
Methyl 1-(aminomethyl)cyclopropanecarboxylate
Methyl 1-(aminomethyl)cyclopropanecarboxylate
Methyl 1-(aminomethyl)cyclopropanecarboxylate
Methyl 1-(aminomethyl)cyclopropanecarboxylate

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